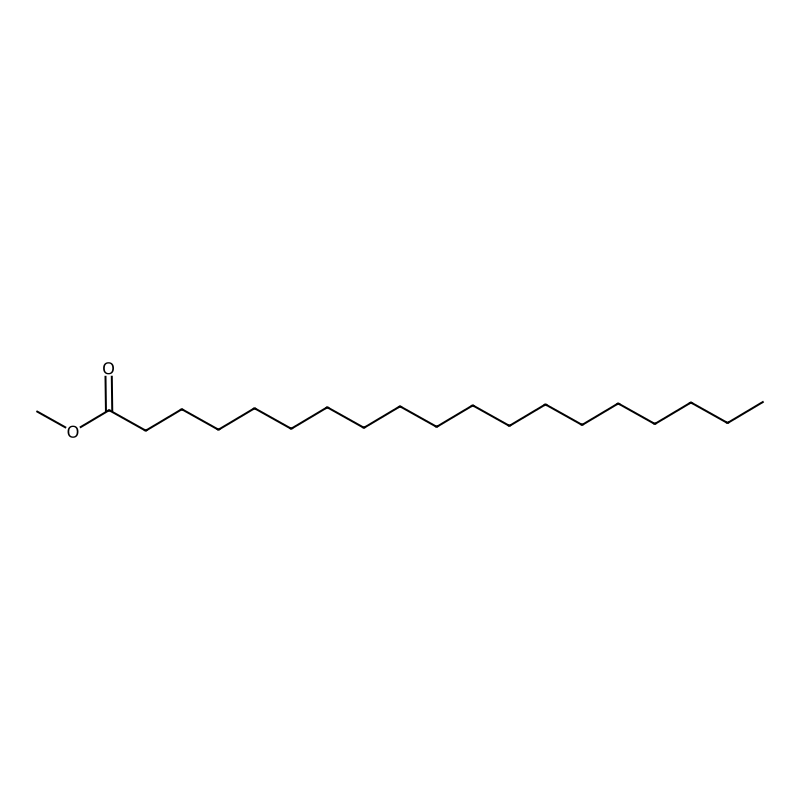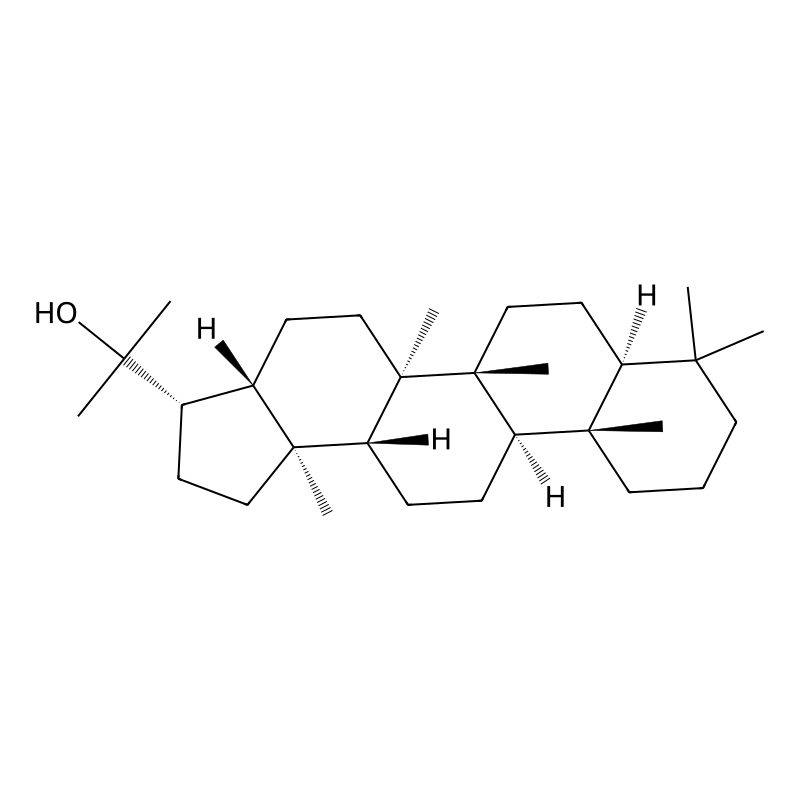Methyl nonadecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biofuel Research
Methyl nonadecanoate, along with other FAMEs, is a potential feedstock for biodiesel production. Biodiesel is a renewable and sustainable alternative to traditional diesel fuel derived from fossil sources. Studies have explored the use of methyl nonadecanoate from various sources, such as plant oils and microbial synthesis, for biodiesel production. These studies investigate the conversion efficiency, fuel properties, and engine performance of biodiesel blends containing methyl nonadecanoate. Source: [Biodiesel from methyl esters of plant and animal fats: ].
Material Science Research
Methyl nonadecanoate is used in material science research for various purposes. It can serve as a:
- Precursor for the synthesis of other materials: Methyl nonadecanoate can be chemically modified to create various materials with specific properties, such as lubricants, surfactants, and polymers. Source: [Synthesis of biodegradable amphiphiles from methyl esters of long-chain fatty acids]
- Solvent for certain polymers: Due to its nonpolar nature, methyl nonadecanoate can dissolve certain non-polar polymers, making it useful in studying their properties and processing them in various applications. Source: [Biodegradable polyhydroxyalkanoates: Production, purification and characterization: ]
Biological Research
Methyl nonadecanoate is employed in biological research for diverse applications:
- Cell culture studies: It can be used as a supplement in cell culture media to support cell growth and differentiation. Source: [Incorporation of medium-chain and long-chain fatty acids into cellular lipids of cultured human skin fibroblasts]
- Investigating lipid metabolism: Studies use methyl nonadecanoate to understand how cells absorb, transport, and utilize fatty acids. This knowledge is crucial in understanding various biological processes and diseases. Source: [Regulation of bovine adipose tissue fatty acid synthase and stearoyl-CoA desaturase gene expression: ]
Methyl nonadecanoate, also known as methyl nonadecan-1-oate, is an ester derived from nonadecanoic acid. Its chemical formula is and it has a molecular weight of approximately 312.53 g/mol. This compound is characterized by a long hydrophobic carbon chain, making it a member of the fatty acid methyl esters. Methyl nonadecanoate appears as a white to almost white powder or crystal and has a melting point ranging from 38.0 °C to 42.0 °C . It is soluble in organic solvents like ethyl acetate but is not soluble in water, which allows it to spread on aquatic surfaces without dissolving .
- Hydrolysis: In the presence of water and an acid or base catalyst, methyl nonadecanoate can hydrolyze to yield nonadecanoic acid and methanol.
- Transesterification: Methyl nonadecanoate can react with other alcohols to form different fatty acid esters.
- Oxidation: Under certain conditions, the long carbon chain can undergo oxidation reactions, leading to various products depending on the reagents used.
Methyl nonadecanoate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of nonadecanoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to promote the formation of the ester.
- Transesterification: This method involves converting triglycerides (fats/oils) into fatty acid methyl esters using methanol and a catalyst.
- Direct Condensation: A less common approach where long-chain alcohols react directly with carboxylic acids under specific conditions.
Methyl nonadecanoate has several applications across various fields:
- Analytical Chemistry: Used as an internal standard for gas chromatography due to its stable nature and well-defined properties .
- Food Industry: It may be used in flavoring and fragrance formulations due to its characteristic odor.
- Cosmetics: Incorporated into formulations for its emollient properties.
- Biotechnology: Potential applications in biodiesel production through transesterification processes.
Methyl nonadecanoate belongs to a larger class of fatty acid methyl esters. Below are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Methyl hexadecanoate | C17H34O2 | Shorter carbon chain; commonly found in palm oil |
| Methyl octadecanoate | C18H36O2 | Widely used in biodiesel; derived from stearic acid |
| Methyl eicosanoate | C21H42O2 | Longer carbon chain; potential applications in cosmetics |
| Methyl docosanoate | C22H44O2 | Known for its use in food additives |
Methyl nonadecanoate is unique due to its specific carbon chain length (nineteen carbons), which influences its physical properties and potential applications compared to other fatty acid methyl esters.








